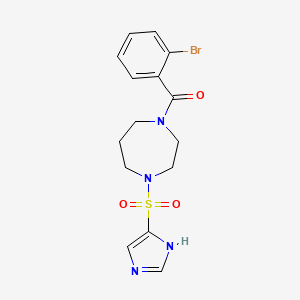

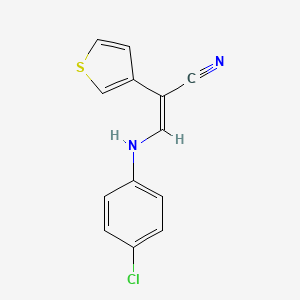

![molecular formula C22H22N4O3S B2501019 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide CAS No. 1112435-85-4](/img/structure/B2501019.png)

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. This particular compound incorporates a benzothiazole moiety and chloro substituents, which may contribute to its potential biological properties. The benzothiazole ring system is a heterocyclic compound containing both sulfur and nitrogen, which is often found in molecules with significant pharmacological activities .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of suitable precursors such as N-(benzenesulfonyl)cyanamide potassium salts with various amines or hydrazides. For instance, novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized by reacting these potassium salts with hydrazinecarbodithioic acid esters and other amines . Similarly, 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been prepared by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with 2-aminophenols and other related compounds . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The introduction of a benzothiazole group and chloro substituents can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The molecular structure of such compounds is often elucidated using NMR spectral analysis, as demonstrated in the study of N-phenylmorpholine and benzothiazole derivatives .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used as chemoselective acylation reagents, highlighting the reactivity of the sulfonamide group towards amines . The chlorosulfonation of benzothiazole has been achieved by heating with chlorosulfonic acid, leading to sulfonyl chlorides that can be further reacted with amines to afford different derivatives . These reactions showcase the versatility of benzenesulfonamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups and overall molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The presence of chloro and methyl groups can affect the lipophilicity of the compound, which in turn can influence its biological activity and pharmacokinetics. The antidiabetic activity of certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has been attributed to their ability to inhibit 11beta-hydroxysteroid dehydrogenase type 1, suggesting that the physical and chemical properties of these compounds are conducive to their interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

DNA Binding and Anticancer Activity

- N-sulfonamide derivatives, including variants related to N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide, have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies have indicated that the sulfonamide derivative plays a significant role in interactions with DNA and can have implications in the treatment of cancer, as demonstrated by the effectiveness of these compounds in producing cell death mainly by apoptosis (González-Álvarez et al., 2013).

Antitumor Activity

- Derivatives of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide have been synthesized and evaluated for their antitumor activity. These compounds have shown promise in the treatment of non-small cell lung cancer and melanoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Sławiński & Brzozowski, 2006).

Antimicrobial and Antiproliferative Agents

- Research into N-ethyl-N-methylbenzenesulfonamide derivatives, which are structurally related to the chemical , suggests their efficacy as antimicrobial and antiproliferative agents. These compounds have shown significant activity against lung and liver carcinoma cell lines, highlighting their potential in the treatment of infectious diseases and cancer (Abd El-Gilil, 2019).

Antibacterial Activity

- Sulfonamide derivatives, including those related to N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide, have been synthesized and evaluated for their antibacterial activity. Some of these compounds have demonstrated promising activity against a variety of anaerobic Gram-positive bacteria strains, indicating their potential application in treating bacterial infections (Sławiński et al., 2013).

Emerging Contaminant Analysis

- The detection of benzothiazoles, benzotriazoles, and benzenesulfonamides in environmental samples, including those structurally related to the target compound, has been a subject of study. This research is crucial for understanding the environmental impact and potential health risks associated with these emerging contaminants (Speltini et al., 2016).

Anticancer and Anti-HIV Evaluation

- The synthesis of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, related to the compound , and their evaluation as anti-HIV agents demonstrate the potential of these compounds in the treatment of HIV-related conditions. Certain derivatives have shown good anti-HIV-1 activity, indicating their potential as therapeutic agents (Brzozowski & Sa̧czewski, 2007).

Other Applications

- Additional studies have explored various aspects of benzothiazole and benzenesulfonamide derivatives in different contexts, including their roles in synthesis, structural characterization, and potential as pharmacological agents in various treatments (Kobayashi & Fujiwara, 2020).

Safety And Hazards

While specific safety and hazards data for this compound is not available, it’s worth noting that benzothiazole derivatives can contribute to health problems. They are potential carcinogens, hepatotoxins, and skin sensitizers, and may cause contact dermatitis in those exposed to the poisonous compound .

Eigenschaften

IUPAC Name |

N-benzyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-25-17-10-9-15(29-3)11-16(17)19-20(25)21(28)26(2)22(24-19)30-13-18(27)23-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEKAMMCNRWQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

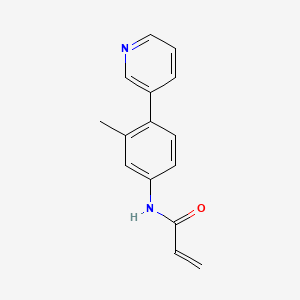

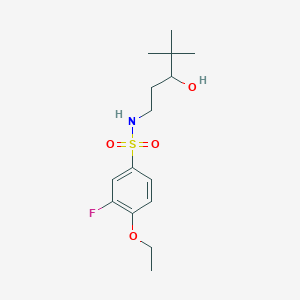

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)

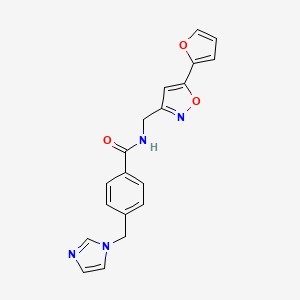

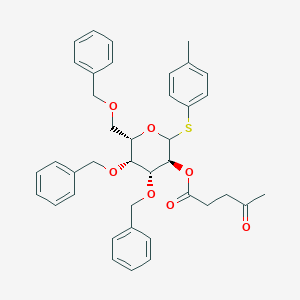

![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

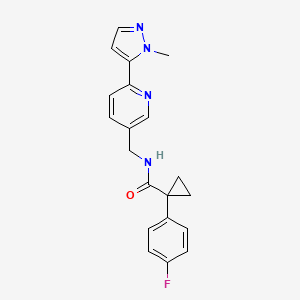

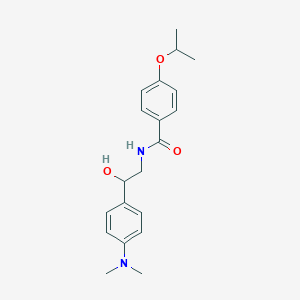

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)